Dimethylamiloride hydrochloride
Overview
Description
Dimethylamiloride hydrochloride, also known as 5-(N,N-Dimethyl)amiloride hydrochloride, is a selective Na+/H+ exchange blocker . It has been investigated for its ability to reduce inflammatory pain .
Molecular Structure Analysis
The molecular weight of this compound is 294.14 . The molecular formula is C8H13Cl2N7O .Chemical Reactions Analysis
This compound is a Na+/H+ exchanger NHE inhibitor with K values of 0.02, 0.25, and 14 μM for NHE1, NHE2, and NHE3, respectively .Physical and Chemical Properties Analysis
This compound is a solid substance . It is soluble in DMSO to 10 mM . The storage temperature is 2-8°C .Scientific Research Applications
Inhibition of Na+/H+ Exchange and Impact on Cellular Processes
Dimethylamiloride hydrochloride (DMA) is a potent inhibitor of Na+/H+ exchange. It has been shown to selectively inhibit this exchange in cells, distinguishing it from other related compounds. For instance, in a study involving human leukemic cells (HL-60), DMA demonstrated an ability to impact phorbol ester-stimulated Na+-dependent H+ efflux. This property makes DMA a valuable tool in cellular and molecular biology research for understanding processes like protein kinase C-coupled events in phorbol ester-stimulated cells (Besterman et al., 1985).
Antiproliferative Effect on Tumor Cells
DMA has been found to have an antiproliferative effect on Ehrlich ascites tumor cells. It was observed to reduce the frequency of DNA interstrand cross-links introduced by nitrogen mustard, indicating its potential as an anti-cancer agent. This effect is attributed to DMA's ability to inhibit the choline transport system, which is essential for the uptake of certain chemotherapy drugs like nitrogen mustard (Doppler et al., 1988).
RNA Binding and HIV-1 TAR Interaction
DMA has been identified as a novel RNA-binding scaffold with activity against HIV-1 TAR. Through modifications, it has evolved from a weak TAR ligand to one of the tightest binding selective TAR ligands. This discovery is significant in the search for selective ligands of therapeutically relevant RNA, offering potential in HIV/AIDS research (Patwardhan et al., 2017).
Protective Effects on Myocardial Injury
In a study involving rabbit hearts, DMA demonstrated protective effects against myocardial injury following ischemia and reperfusion. It significantly improved the recovery of developed tension in the myocardium and decreased maximal increase in resting tension. This implies its potential application in cardiac injury research and therapy (Salinas et al., 2000).
Effects on Heart Function
DMA has been found to improve heart function in normal rat isolated hearts. The study revealed that DMA enhanced parameters reflecting heart function, such as left ventricular systolic pressure and rates of pressure development and decline. This indicates its possible use in cardiovascular research, particularly in understanding and treating heart dysfunctions (Wu Dong-me, 2006).
Mechanism of Action
Target of Action
5-(N,N-Dimethyl)amiloride hydrochloride, also known as DMA, is a derivative of amiloride . It is a selective inhibitor of Na+/H+ exchangers . These exchangers are proteins involved in intracellular pH homeostasis of many mammalian cell types . The primary targets of DMA are NHE1, NHE2, and NHE3 .
Mode of Action
DMA interacts with its targets (NHE1, NHE2, and NHE3) by inhibiting their function . This inhibition results in the retention of H+ ions and a decrease in intracellular pH . The compound works by selectively blocking the Na+/H+ antiport .
Biochemical Pathways
The Na+/H+ exchanger (NHE) is a protein that has been involved in intracellular pH homeostasis of many mammalian cell types . By inhibiting the function of NHE1, NHE2, and NHE3, DMA affects the intracellular pH homeostasis . This can have downstream effects on various biochemical pathways within the cell.
Result of Action
The inhibition of Na+/H+ exchangers by DMA leads to the retention of H+ ions and a decrease in intracellular pH . This can have various molecular and cellular effects, depending on the specific cell type and physiological context. DMA has been investigated for its ability to reduce inflammatory pain .
Action Environment
The action, efficacy, and stability of DMA, like other drugs, can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that could interact with the drug, and the temperature . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-(N,N-Dimethyl)amiloride hydrochloride selectively inhibits Na+/H+ exchangers in cellular membranes, specifically NHE1, NHE2, and NHE3 . This results in the retention of hydrogen ions and a decrease in intracellular pH . The compound interacts with these exchangers, blocking their function and altering the biochemical reactions within the cell .
Cellular Effects
The inhibition of Na+/H+ exchangers by 5-(N,N-Dimethyl)amiloride hydrochloride impacts various cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . It also impacts cellular metabolism by altering the balance of sodium and hydrogen ions within the cell .
Molecular Mechanism
5-(N,N-Dimethyl)amiloride hydrochloride exerts its effects at the molecular level by binding to Na+/H+ exchangers and inhibiting their function . This leads to changes in gene expression and enzyme activity within the cell .
Metabolic Pathways
5-(N,N-Dimethyl)amiloride hydrochloride is involved in the metabolic pathway of sodium and hydrogen ion exchange . It interacts with enzymes and cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-(dimethylamino)pyrazine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN7O.ClH/c1-16(2)6-4(9)13-3(5(10)14-6)7(17)15-8(11)12;/h1-2H3,(H2,10,14)(H4,11,12,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUPTHVVXMBJMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017824 | |
Record name | Dimethylamiloride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2235-97-4 | |
Record name | Dimethylamiloride hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylamiloride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYLAMILORIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52W30K1Q9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.